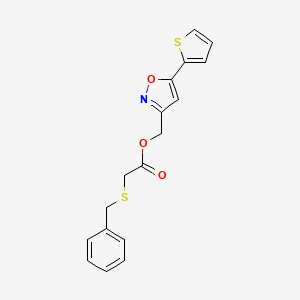
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate” is a complex organic molecule that contains several functional groups, including an isoxazole ring and a thiophene ring . Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are notable for their good bioavailability and have been used in medicinal chemistry . Thiophenes are sulfur-containing, five-membered aromatic rings and are known to contribute to the odor of certain substances, such as crude oil .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and thiophene rings are likely to contribute to the compound’s overall stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the isoxazole and thiophene rings could make the compound reactive towards electrophiles .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
- A series of novel compounds have been synthesized with potential applications across anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, and brain tissue damage compared to controls or celecoxib. This highlights the compound's therapeutic potential (Ş. Küçükgüzel et al., 2013).
Antioxidant Activity in Toxicity Mitigation
- Research into benzothiazole derivatives has shown their capability to inactivate reactive chemical species through antioxidant activity. One derivative demonstrated significant scavenging activity and protective effects against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels (Laura C. Cabrera-Pérez et al., 2016).
Electrochromic Properties of Copolymers
- Compounds synthesized for electrochromic applications, including copolymers with thiophene (Th), 3,4-ethylenedioxythiophene (EDOT), and pyrrole (Py), were investigated for their spectroelectrochemical properties. These copolymers, applied onto an indium tin oxide (ITO) surface, demonstrated significant switching abilities, indicating their potential in electrochromic devices (A. Aydın & I. Kaya, 2013).
Antimicrobial Activity of Novel Compounds
- Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide displayed very good antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Ravi S. Lamani et al., 2009).
Quantum Chemical Approach to Corrosion Inhibition
- The study of methylthiophenyl moiety-containing compounds, such as HYD and TRD, revealed their substantial inhibition of zinc corrosion in an acidic medium. Density functional theory calculations provided insights into the relationship between molecular structures and inhibition efficiencies, demonstrating the critical role of thiophenyl groups in altering activity (G. Gece & S. Bilgiç, 2012).
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-17(12-22-11-13-5-2-1-3-6-13)20-10-14-9-15(21-18-14)16-7-4-8-23-16/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRJVQHZCKRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
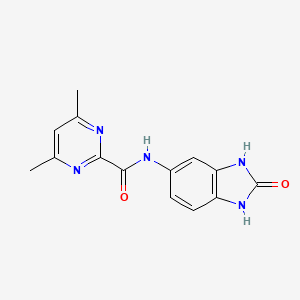
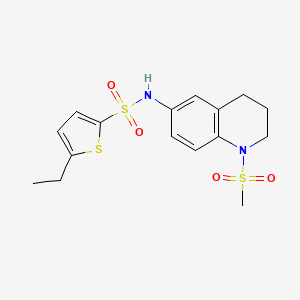
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)
![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)
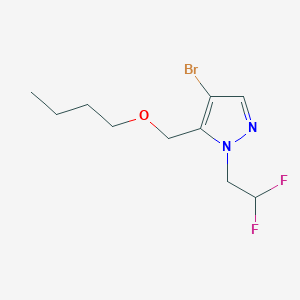
![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)
![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)
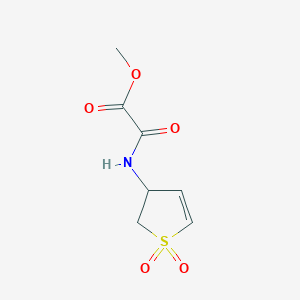
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
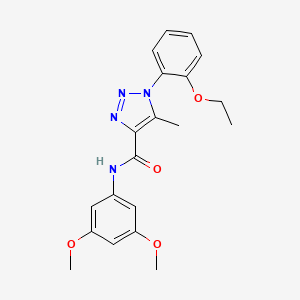
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
